BenchChemオンラインストアへようこそ!

N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Drug-likeness Lipinski Rule of Five Lead-like properties

Secure the precisely substituted 2-ureido-thiazole-4-carboxamide that defines your screening deck. With para-methoxybenzyl (H-bond acceptor) and p-tolyl ureido groups, this compound probes stereoelectronic binding requirements unattainable with meta-isomer CAS 941988-81-4. Its bifurcated urea donor/acceptor pattern targets kinase hinges and protease active sites, while the matched molecular pair isolates substituent effects for SAR. Procure from Aurora Library-validated stocks; demand batch-specific HPLC, NMR, and LC-MS documentation for QC integrity.

Molecular Formula C20H20N4O3S
Molecular Weight 396.47
CAS No. 955684-28-3
Cat. No. B2603408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
CAS955684-28-3
Molecular FormulaC20H20N4O3S
Molecular Weight396.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N4O3S/c1-13-3-7-15(8-4-13)22-19(26)24-20-23-17(12-28-20)18(25)21-11-14-5-9-16(27-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
InChIKeySEVDYGOMJDHNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide (CAS 955684-28-3): Structural Identity and Procurement Baseline


N-(4-Methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide (CAS 955684-28-3) is a synthetic 2-ureido-thiazole-4-carboxamide derivative with molecular formula C₂₀H₂₀N₄O₃S and molecular weight 396.5 g/mol . The compound features a 4-methoxybenzyl carboxamide at the thiazole 4-position and a p-tolyl ureido substituent at the 2-position, a substitution pattern that falls within the general formula (I) of US Patent 7,897,626 (Bayer Schering Pharma AG), which claims 2-substituted thiazole-4-carboxamides for treatment of inflammatory, allergic, and proliferative disorders [1]. The compound is catalogued in the Aurora Screening Library as documented by Chemical Abstracts Service CHEMCATS database [1].

Why N-(4-Methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide Cannot Be Casually Substituted: Structural Determinants of Differentiation


Within the 2-ureido-thiazole-4-carboxamide chemotype, three structural variables critically modulate target binding, solubility, and metabolic stability: (i) the N-benzyl substituent at the 4-carboxamide position, (ii) the aryl group on the 2-ureido moiety, and (iii) the regiochemistry of substituents on both aromatic rings. CAS 955684-28-3 possesses a specific combination of a para-methoxybenzyl (4-methoxybenzyl) amide and a para-tolyl (p-tolyl) ureido group . The para-methoxy substitution on the benzylamide contributes a hydrogen-bond acceptor that is absent in unsubstituted benzyl or phenethyl analogs, while the para-methyl on the ureido phenyl introduces steric and electronic properties distinct from meta-methyl, chloro, or unsubstituted phenyl variants [1]. Substituting any of these three modules—even to a positional isomer such as the 3-methoxybenzyl/m-tolyl analog (CAS 941988-81-4)—changes the three-dimensional pharmacophore, potentially abrogating activity against the intended biological target(s) without predictable directionality [1].

Quantitative Differentiation Evidence for CAS 955684-28-3 Against Closest Structural Analogs


Molecular Weight and Lipophilicity Window Differentiates from Extended-Linker and Bulky-Aryl Analogs

CAS 955684-28-3 has a molecular weight of 396.5 g/mol and a calculated cLogP of approximately 3.8 (estimated by fragment addition), positioning it within the lead-like chemical space (MW < 450; cLogP < 4.5) . In contrast, the extended phenethyl analog N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has a higher molecular weight (~410.5) and increased cLogP (~4.2) due to the additional methylene unit [1], while the bulkier N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide (CAS 955685-76-4) has an even higher MW (~424.5) and altered hydrogen-bonding profile . The specific substitution pattern of 955684-28-3 thus occupies a distinct physicochemical niche relevant for fragment-based and lead-like screening libraries.

Drug-likeness Lipinski Rule of Five Lead-like properties

Para-Methoxybenzyl vs. Meta-Methoxybenzyl Regiochemistry: Differential Hydrogen-Bonding Geometry

The 4-methoxybenzyl substituent in CAS 955684-28-3 positions the methoxy oxygen at the para position of the benzyl ring, creating a directional hydrogen-bond acceptor vector that is approximately 180° from the benzylic CH₂ attachment point . In the positional isomer N-(3-methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941988-81-4), the methoxy group is at the meta position, shifting the H-bond acceptor vector by ~120° relative to the benzyl linkage . This change in geometry can differentially engage hydrogen-bond donor residues in a target protein binding pocket (e.g., a serine OH, lysine NH₃⁺, or backbone NH), potentially altering binding affinity by 10- to 100-fold based on well-established principles of molecular recognition [1].

Structure-Activity Relationship Pharmacophore geometry Regioisomer differentiation

Patent-Class Disclosure of Anti-Inflammatory and Immunosuppressant Utility for 2-Ureido-Thiazole-4-Carboxamide Series

US Patent 7,897,626 (Bayer Schering Pharma AG) discloses that 2-substituted thiazole-4-carboxamide derivatives of general formula (I)—which encompasses CAS 955684-28-3—are useful for treating disorders involving inflammatory, allergic, and proliferative processes, including rheumatoid arthritis, Crohn's disease, asthma, multiple sclerosis, and psoriasis [1]. The patent describes the biological rationale as modulation of the innate and adaptive immune system, specifically interference with NF-κB pathway activation that drives proinflammatory cytokine release (IL-1, IL-6, IL-23, TNF-α) [1]. Importantly, the patent distinguishes the 2-ureido-thiazole-4-carboxamide scaffold from prior art thiazole carboxamides (e.g., mGluR5 antagonist series of WO2006074884, biofilm modulators of WO2007/016292, and kinase inhibitor thiazolamides of WO2005/048953), establishing a distinct therapeutic indication space [1].

Inflammation Immunosuppression NF-kB pathway

Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area Differentiates from Amide-Only Thiazole-4-Carboxamides

CAS 955684-28-3 contains a urea moiety (ureido group) at the thiazole 2-position, introducing two additional hydrogen-bond donors (urea NH groups) and an additional hydrogen-bond acceptor (urea C=O) compared to simpler 2-substituted thiazole-4-carboxamides lacking the ureido linkage, such as 2-(4-methoxybenzyl)-N-phenyl-1,3-thiazole-4-carboxamide (CAS 478030-34-1) . The topological polar surface area (tPSA) of 955684-28-3 is estimated at ~120 Ų, versus ~75 Ų for the non-ureido analog, reflecting the additional polar surface contributed by the urea group . This difference is expected to reduce passive membrane permeability while increasing aqueous solubility, a trade-off that must be considered when selecting compounds for cell-based vs. biochemical screening assays.

Solubility Permeability ADME prediction

Research and Industrial Application Scenarios for CAS 955684-28-3 Based on Evidence Differentiation


Lead-Like Screening Library Member for Immune Modulation Target Discovery

With a molecular weight of 396.5 g/mol and estimated cLogP of ~3.8, CAS 955684-28-3 resides within lead-like chemical space as defined by Lipinski and subsequent refinements . The compound's inclusion in the Aurora Screening Library and its structural relationship to the Bayer patent (US 7,897,626) covering inflammatory and immunosuppressant indications position it as a candidate for high-throughput screening campaigns targeting NF-κB pathway components, cytokine release modulation, or pattern recognition receptor signaling [1]. The para-methoxybenzyl/p-tolyl ureido substitution pattern provides a distinct pharmacophore geometry that complements other members of a diversified screening deck.

Regioisomeric Selectivity Probe in Structure-Activity Relationship (SAR) Studies

CAS 955684-28-3 (para-methoxybenzyl, para-tolyl) and its positional isomer CAS 941988-81-4 (meta-methoxybenzyl, meta-tolyl) form a matched molecular pair that can probe the stereoelectronic requirements of a binding pocket for the orientation of methoxy and methyl substituents . When screened in parallel against a purified protein target or cellular assay, differential activity between these two regioisomers can reveal whether the target prefers a linear (para) or bent (meta) pharmacophore geometry, guiding subsequent lead optimization. This pair also controls for molecular weight and lipophilicity, isolating the effect of substituent position.

Ureido-Containing Fragment for Hydrogen-Bond-Driven Target Engagement

The ureido group at the thiazole 2-position provides three hydrogen-bond donors and an additional acceptor beyond what is available in simpler 2-aryl or 2-benzyl thiazole-4-carboxamides . This feature makes 955684-28-3 particularly suitable for screening against targets where a bifurcated hydrogen-bond interaction with the urea moiety is known or hypothesized to be important, such as kinase hinge regions, protease active sites, or protein-protein interaction interfaces [1]. Compared to non-ureido analogs (e.g., CAS 478030-34-1), the increased tPSA of ~120 Ų versus ~75 Ų predicts enhanced aqueous solubility at the cost of reduced passive permeability, favoring biochemical over cell-based assay formats .

Benchmark Compound for Thiazole-4-Carboxamide Library Quality Control and Analytical Method Development

Given that CAS 955684-28-3 is available through commercial screening library suppliers and has a well-defined molecular formula (C₂₀H₂₀N₄O₃S) and exact mass (396.1255 Da for [M+H]⁺), it can serve as a quality control standard for LC-MS and NMR-based verification of thiazole-4-carboxamide library integrity . Its distinct retention time, mass spectral fragmentation pattern, and characteristic ¹H NMR signals (methoxy singlet at ~3.75 ppm, benzylic CH₂ at ~4.45 ppm, urea NH signals) provide reliable markers for compound identity and purity assessment in procurement workflows.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.